Apelin-13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

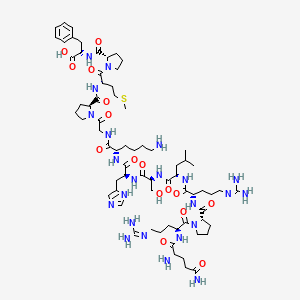

Apelin-13 is a 13 amino acid oligopeptide which is the ligand for the apelin receptor (also known as the APJ receptor). It exhibits hypotensive and neuroprotective effects, and may be a potential prognostic biomarker for acute ischemic stroke and multiple sclerosis . It is also involved in the regulation of various physiopathological mechanisms such as apoptosis, neuroinflammation, angiogenesis, and oxidative stress .

Synthesis Analysis

Apelin-13 is synthesized from apelin-36, an endogenous peptide ligand for the human APJ receptor . It was synthesized on a 2-chlorotrityl chloride resin using the standard Fmoc solid-phase methodology using a microwave synthesizer .Molecular Structure Analysis

The molecular formula of Apelin-13 is C69H111N23O16S . The structural characterization of a fully active human apelin receptor (APJR) complexed with heterotrimeric G protein observed in both 2:1 and 1:1 stoichiometric ratios .Chemical Reactions Analysis

Apelin-13 protects against I/R-induced ROS-mediated inflammation and oxidative stress through activating the AMPK/GSK-3β pathway via AR/Gα/PLC/IP3/CaMKK signaling .Physical And Chemical Properties Analysis

Apelin-13 has a molecular weight of 1550.8 g/mol . The two shorter isoforms of Apelin-13 had 8 to 60-fold higher activity than apelin-36 with respect to measurements of the AR-induced cellular acidification rate .Scientific Research Applications

Apelin-13: A Comprehensive Analysis of Scientific Research Applications

Metabolic Disease Regulation: Apelin-13 functions as an adipokine, playing a crucial role in regulating biological processes like oxidative stress, inflammation, apoptosis, and energy metabolism. This makes it significant in the prevention and treatment of various metabolic diseases .

Neuroprotection: Apelin-13 has been found to increase cell survival under oxidative stress, decrease the Bax/Bcl-2 ratio, and reduce caspase-3 protein expression in antioxidant stress experiments. It also regulates autophagy, apoptosis, synaptic plasticity of neurons, and microglia polarization, which are beneficial in slowing Alzheimer’s disease progression .

Cancer Research: Apelin plays a role in cancer development and may predict treatment response and prognosis. Circulating apelin levels have been associated with various clinicopathological characteristics and survival outcomes in cancer patients .

Mechanism of Action

Target of Action

Apelin-13 is a neuroprotective peptide that plays a crucial role in preventing Alzheimer’s disease (AD). Its primary target is the apelin receptor (APJ) . APJ is widely expressed in the body and is associated with several physiological and pathophysiological cell activities, including apoptosis, autophagy, synaptic plasticity, and neuroinflammation .

Mode of Action

Apelin-13 exerts its neuroprotective effects through various mechanisms:

Biochemical Pathways

Apelin-13 activates the AMP-activated protein kinase (AMPK) pathway in brain tissue. This activation occurs through the apelin receptor (AR)/Gα/Phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3)/calmodulin-dependent protein kinase (CaMKK) signaling pathway .

Result of Action

The molecular and cellular effects of Apelin-13 include:

Action Environment

Environmental factors, such as lifestyle, diet, and stress, can influence Apelin-13’s efficacy and stability. Maintaining a healthy lifestyle and minimizing stress may enhance its protective effects against AD.

Safety and Hazards

Systemic administration of apelin-13 or its posttranslationally modified form, pyroglutamate apelin-13, exert vasodilatory and antihypertensive effects. Yet, central application of apelin increases blood pressure and its systemic effects may be compromised in the presence of endothelial dysfunction . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

The apelin/APJ axis may represent a new target for the development of novel therapeutic approaches for the treatment of hypertension and cardiovascular disease . The apelin-13/APJ signaling pathway is involved in the occurrence and development of cerebral ischemia, and it may have therapeutic potential in cerebral ischemia .

properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCCRHIAIBQDPX-PEWBXTNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H111N23O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apelin-13 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)